3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure, which includes a chromen-2-one core, a nitro group, and a sulfonyl group attached to a chloro-fluoro phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent nitration introduces the nitro group at the 6-position of the chromen-2-one ring. The sulfonyl group is then introduced through a sulfonylation reaction involving 3-chloro-4-fluorophenylsulfonyl chloride and a suitable base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonyl group play crucial roles in modulating biological activity, potentially affecting signaling pathways and enzyme functions.
Comparison with Similar Compounds
3-((4-chloro-3-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one
3-((3-chloro-4-fluorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one
3-((3-chloro-4-fluorophenyl)sulfonyl)-6-hydroxy-2H-chromen-2-one
Uniqueness: 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both nitro and sulfonyl groups in this particular configuration is relatively uncommon and contributes to its distinct properties.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClFNO6S/c16-11-7-10(2-3-12(11)17)25(22,23)14-6-8-5-9(18(20)21)1-4-13(8)24-15(14)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFYPCPHWDFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClFNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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